molecular formula C22H27ClN4O2 B1681150 5-[(5-chloro-2-oxo-1H-indol-3-ylidene)methyl]-N-[2-(diethylamino)ethyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide CAS No. 326914-10-7

5-[(5-chloro-2-oxo-1H-indol-3-ylidene)methyl]-N-[2-(diethylamino)ethyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide

Cat. No. B1681150
M. Wt: 414.9 g/mol
InChI Key: XPLJEFSRINKZLC-ATVHPVEESA-N
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Description

The compound “5-[(5-chloro-2-oxo-1H-indol-3-ylidene)methyl]-N-[2-(diethylamino)ethyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide” is a type of indole . It has the molecular formula C22H27ClN4O2 and an average mass of 414.929 . This compound is part of the indoles group .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrrole ring attached to an indole ring via a methylene bridge . The indole ring carries a chloro substituent and an oxo group . The pyrrole ring is dimethylated and carboxamidated with a diethylaminoethyl group .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, indoles in general can undergo various reactions. For instance, CYP2A6 can oxidize indole at the C-2, C-3, and C-6 positions to synthesize various compounds .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 414.18225 . Unfortunately, other physical and chemical properties like density, melting point, and boiling point are not available in the retrieved resources.

Scientific Research Applications

Cancer Research and Imaging

A notable application of compounds related to 5-[(5-chloro-2-oxo-1H-indol-3-ylidene)methyl]-N-[2-(diethylamino)ethyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide is in cancer research. Specifically, derivatives of this compound have been synthesized for potential use in positron emission tomography (PET) imaging for cancer tyrosine kinase visualization. For instance, a study presented the synthesis of a new potential PET tracer, aiming to provide valuable insights into cancer diagnostics and treatment efficacy monitoring (Ji‐Quan Wang et al., 2005).

Anticancer Activity

Further research into the chemical characteristics of carboxamide derivatives, such as sunitinib (DFDC), has shown promise in the realm of anticancer activity. Investigations into the electronic structure, reactivity analysis, docking, and molecular dynamics simulations have provided insights into the potential antitumor activity of these compounds. This body of work underscores the significance of understanding the electronic properties and bioactivity of these molecules for the development of new anticancer therapies (J. S. Al-Otaibi et al., 2022).

Molecular Synthesis and Characterization

Research in molecular synthesis and characterization forms a critical foundation for understanding the applications of complex compounds. Studies have delved into the synthesis of various derivatives and analogs, exploring their potential applications across different scientific domains. This includes the investigation of their antimicrobial properties, structural and spectroscopic characterization, and the exploration of their potential as novel pharmacological agents. Such research not only contributes to the development of new therapeutic agents but also enhances our understanding of molecular interactions and reactivity (A. Ivashchenko et al., 2014).

Antimicrobial and Antituberculosis Activity

Compounds related to 5-[(5-chloro-2-oxo-1H-indol-3-ylidene)methyl]-N-[2-(diethylamino)ethyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide have been explored for their antimicrobial and antituberculosis activities. This research is crucial for the discovery of new, effective treatments for infectious diseases, providing a pathway for the development of novel antimicrobial agents. Studies have demonstrated the synthesis and bioevaluation of derivatives showing promising activity against various microbial strains, highlighting the potential therapeutic applications of these compounds (Bhagwat Jadhav et al., 2016).

properties

IUPAC Name

5-[(5-chloro-2-oxo-1H-indol-3-ylidene)methyl]-N-[2-(diethylamino)ethyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27ClN4O2/c1-5-27(6-2)10-9-24-22(29)20-13(3)19(25-14(20)4)12-17-16-11-15(23)7-8-18(16)26-21(17)28/h7-8,11-12,25H,5-6,9-10H2,1-4H3,(H,24,29)(H,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPLJEFSRINKZLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNC(=O)C1=C(NC(=C1C)C=C2C3=C(C=CC(=C3)Cl)NC2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(5-chloro-2-oxo-1H-indol-3-ylidene)methyl]-N-[2-(diethylamino)ethyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide

Synthesis routes and methods

Procedure details

A mixture of 5-Chloro-1,3-dihydro-indol-2-one (335 mg, 2 mmol), 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylamino-ethyl)-amide (530 mg, 2 mmol) and piperidine (1 drop) in ethanol was heated at 90° C. for 2 hours. The reaction was cooled to room temperature, the resulting precipitate was collected by vacuum filtration, washed with ethanol and dried to give 565 mg (68%) of the title compound as an orange solid.
Quantity
335 mg
Type
reactant
Reaction Step One
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0 (± 1) mol
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catalyst
Reaction Step One
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0 (± 1) mol
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solvent
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Yield
68%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-[(5-chloro-2-oxo-1H-indol-3-ylidene)methyl]-N-[2-(diethylamino)ethyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide
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5-[(5-chloro-2-oxo-1H-indol-3-ylidene)methyl]-N-[2-(diethylamino)ethyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide
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5-[(5-chloro-2-oxo-1H-indol-3-ylidene)methyl]-N-[2-(diethylamino)ethyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide
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5-[(5-chloro-2-oxo-1H-indol-3-ylidene)methyl]-N-[2-(diethylamino)ethyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide
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5-[(5-chloro-2-oxo-1H-indol-3-ylidene)methyl]-N-[2-(diethylamino)ethyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide
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5-[(5-chloro-2-oxo-1H-indol-3-ylidene)methyl]-N-[2-(diethylamino)ethyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide

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